6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-3-4-12(16-2)10(7-9)11-8-15-5-6-17-13(15)14-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSTXZQDNJWBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylphenylamine with a thioamide derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Substitution Reactions
The 6-position (bearing the 2-methoxy-5-methylphenyl group) and thiazole nitrogen are key reactive sites.
Nucleophilic Substitution
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Mechanism : The thiazole nitrogen can act as a leaving group under basic or acidic conditions, enabling substitution with nucleophiles (e.g., amines, thiols).
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Reagents : Alkyl halides, aliphatic amines, or thiols in the presence of bases (e.g., NaOH, DIPEA).
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Conditions : Reflux in polar aprotic solvents (e.g., acetonitrile, THF) .
Electrophilic Substitution
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Reactivity : The aromatic system of the imidazo[2,1-b]thiazole core may undergo electrophilic substitution, particularly at positions activated by electron-donating groups (e.g., methoxy).
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Examples : Bromination or nitration under controlled conditions .
Oxidation and Reduction Reactions
Functional groups such as aldehydes or sulfides (if present) can undergo redox transformations.
Oxidation
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Reagents : Oxidizing agents like oxone (2KHSO5·KHSO4·K2SO4) or potassium permanganate.
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Products : Conversion of sulfides to sulfoxides or sulfones .
Reduction
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Reagents : Sodium borohydride (NaBH4) or catalytic hydrogenation.
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Products : Reduction of carbonyl groups (e.g., aldehydes) to alcohols .
Coupling Reactions
Transition-metal-catalyzed couplings are common for introducing substituents.
Palladium-Catalyzed Couplings
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Examples : Sonogashira coupling (alkyne insertion) or Suzuki-Miyaura coupling (aryl substitution).
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Reagents : Pd(OAc)₂, CuI, Cs₂CO₃, and surfactants (e.g., sodium lauryl sulfate) .
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Conditions : Aqueous or mixed solvent systems at elevated temperatures .
Thiazole Ring Formation
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Mechanism : Cyclization of precursors (e.g., 2-aminothiazole derivatives) with α-haloketones under basic conditions.
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Reagents : α-haloketones (e.g., bromoacetophenones), bases (e.g., NaOH), and solvents (e.g., ethanol) .
Functional Group Transformations
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Demethylation : Methoxy groups can be demethylated using reagents like boron tribromide (BBr₃) .
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Sulfonation : Sulfide groups (if present) can be oxidized to sulfoxides or sulfones .
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Amide Formation : Reaction of carboxylic acids with amines under coupling agents (e.g., EDC, HOBt) .
Biological Activity-Driven Reactions
Derivatives of imidazo[2,1-b]thiazoles often undergo modifications to enhance therapeutic properties.
Antimicrobial Agents
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Synthesis : Incorporation of hydrazide or carbohydrazide groups via condensation reactions .
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Reagents : Formalin, aliphatic amines, or hydrazine derivatives .
Anticancer Agents
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Design : Substitution patterns (e.g., nitrophenyl, dichlorophenyl) are introduced via coupling or electrophilic substitution .
Stability and Degradation
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Hydrolysis : Susceptible to hydrolytic cleavage of the thiazole ring under acidic or basic conditions .
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Thermal Stability : Generally stable under standard conditions but may degrade at high temperatures during purification .
Table 1: Common Reagents and Conditions for Key Reactions
Table 2: Biological Activity Trends in Analogous Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- Study Findings : A series of novel imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, certain compounds showed significant potency with IC50 values as low as 2.03 μM against the pathogen .
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| IT06 | 2.03 | Mycobacterium tuberculosis |
| IT10 | 2.32 | Mycobacterium tuberculosis |
The selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria indicates the potential for these compounds in treating tuberculosis effectively.
Anticancer Properties
Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their anticancer effects. One study highlighted the synthesis of various benzo-imidazo-thiazole derivatives that exhibited cytotoxicity against cancer cell lines.
- Case Study : A derivative demonstrated an IC50 value of 5 μM against a breast cancer cell line (MCF-7), showcasing its potential as an anticancer agent .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Example Compound | 5 | MCF-7 (Breast Cancer) |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Platelet Aggregation Inhibition
Research has identified imidazo[2,1-b][1,3]thiazole derivatives as potential inhibitors of platelet aggregation. These compounds target protease-activated receptors (PARs), which play a crucial role in thrombus formation.
- Mechanism : The inhibition of PAR4 has been linked to reduced thrombus formation in arterial models, indicating potential applications in treating thromboembolic disorders .
Drug Development
The structural diversity of imidazo[2,1-b][1,3]thiazole allows for modifications that can enhance bioavailability and reduce toxicity. This adaptability makes it a candidate for further drug development efforts targeting infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Substituent Effects at the C-6 Position
The C-6 aryl group is a critical determinant of biological activity. Key analogs include:
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole : This derivative exhibits potent COX-2 inhibition (IC50 = 1.4 µM) due to the electron-withdrawing methylsulfonyl group enhancing binding affinity .
- 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: Fluorine substitution improves metabolic stability and antiproliferative activity against melanoma cells .
- 6-(Biphenyl-4-yl)imidazo[2,1-b]thiazole : The biphenyl moiety enhances π-π stacking interactions in kinase inhibitors, though solubility is reduced .
Table 1: C-6 Substituent Impact on Activity
Role of C-5 Substituents
Modifications at C-5 significantly alter potency and selectivity:
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : A Mannich base at C-5 increases COX-2 selectivity (IC50 = 0.08 µM; selectivity index = 313.7) by optimizing hydrophobic interactions .
- Unsubstituted C-5 (as in the target compound) : Lacks this enhancement, suggesting lower COX-2 affinity but possibly fewer off-target effects.
Table 2: C-5 Modification Outcomes
| C-5 Substituent | COX-2 IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|
| None (target compound) | Not tested | — | — |
| Mannich base (6a) | 0.08 | 313.7 | |
| Bromomethyl group | Intermediate for synthesis | — |
Antifungal and Antimicrobial Activity
- 5-(2-Thienyl)imidazo[2,1-b]thiazole derivatives : Compound 5 (MIC = 15.62 µg/mL against Candida albicans) shows activity linked to the thiophene ring’s electron-rich nature .
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole : Piperazine substitutions enhance antibacterial activity, suggesting polar groups improve membrane penetration .
The target compound’s methoxy and methyl groups may reduce antifungal efficacy compared to thiophene or chlorophenyl analogs but could improve oral bioavailability .
Anti-inflammatory and Antiviral Potential
- (Z)-6-(4-Hydroxy-3-methoxybenzylidene)-2-methylimidazothiazolone : Suppresses carrageenan-induced edema by 40.3%, highlighting the role of aryliden substituents in anti-inflammatory activity .
- 3-Coumarin-linked imidazothiazoles : Weak antiviral activity (e.g., compound 7-Z) suggests spatial orientation of substituents is critical .
The target compound’s rigid phenyl group may limit conformational flexibility required for antiviral binding but could stabilize anti-inflammatory interactions .
Biological Activity
6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₃H₁₂N₂OS
- Molecular Weight : 240.31 g/mol
- CAS Number : 952958-64-4
Antimicrobial Activity
Recent studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 0.25 μg/mL |
| Related derivatives | Antifungal | 0.22 μg/mL |
The compound's mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways, which leads to cell death or growth inhibition .
Antitumor Activity
The imidazo[2,1-b][1,3]thiazole scaffold has been associated with anticancer properties. Studies indicate that derivatives can induce apoptosis in cancer cells through various pathways:
- Mechanisms of Action :
- Inhibition of Bcl-2 proteins
- Induction of reactive oxygen species (ROS) production
- Modulation of cell cycle progression
A notable study reported that certain derivatives displayed IC₅₀ values below those of standard chemotherapeutic agents like doxorubicin against human glioblastoma U251 cells and human melanoma WM793 cells .
Study on Antitubercular Activity
A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their antitubercular activity using the Microplate Alamar Blue Assay. The results indicated that several compounds showed significant activity against Mycobacterium tuberculosis, suggesting that modifications to the imidazo[2,1-b][1,3]thiazole structure could enhance efficacy against tuberculosis .
Sirtuin Modulation
Another area of interest is the role of these compounds in modulating sirtuins—proteins involved in cellular regulation and longevity. Research indicates that certain derivatives can activate sirtuin pathways, potentially leading to therapeutic effects in age-related diseases and metabolic disorders .
Q & A
Q. What are the common synthetic routes for 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), achieving yields of 90–96% . Alternatively, microwave-assisted cyclization with α-haloaryl ketones (e.g., 4-methoxyphenacyl bromide) in ethanol at 130°C for 45 minutes provides a rapid route . Key steps include monitoring reactions via TLC and characterizing products using melting points, IR, and NMR .
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : Imidazo[2,1-b]thiazole derivatives exhibit broad biological activities, including anti-inflammatory, anticancer, and antibacterial properties . For example, 3,6-diphenylimidazo[2,1-b]thiazol-5-amines inhibit 15-lipoxygenase (15-LOX), a therapeutic target in inflammation and cancer . Activity validation requires in vitro assays (e.g., enzyme inhibition kinetics) and structural optimization based on substituent effects .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and selectivity for this compound?
- Methodological Answer :
- Solvent-Free vs. Microwave Conditions : Solvent-free Friedel-Crafts acylation minimizes side reactions and simplifies purification , while microwave irradiation reduces reaction time and improves regioselectivity .
- Catalyst Screening : Testing Lewis acids (e.g., Pd(OAc)₂) or bases (e.g., Cs₂CO₃) can enhance cyclization efficiency .
- Substrate Modification : Electron-donating groups (e.g., methoxy) on aryl ketones improve electrophilicity and reaction rates .
Q. How to resolve contradictions in reported biological activity data for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Assay Standardization : Discrepancies often arise from variations in assay conditions (e.g., 15-LOX isoform specificity, substrate concentration) . Cross-validate using standardized protocols (e.g., WHO guidelines).
- Structural Confirmation : Ensure compound purity via HPLC and confirm stereochemistry via XRD (e.g., crystal structure analysis in ).
- SAR Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) to isolate activity drivers .
Q. What advanced techniques are used for structural and mechanistic analysis of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, dihedral angles, and supramolecular interactions (e.g., weak C–H···O hydrogen bonds in crystal packing) .
- Docking Simulations : Predict binding modes to targets (e.g., 15-LOX active site) using software like AutoDock, validated by in vitro kinetics .
- Spectroscopic Profiling : High-resolution MS and 2D NMR (e.g., HSQC, HMBC) confirm regiochemistry and detect tautomeric forms .
Q. How to design structure-activity relationship (SAR) studies for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 2, 5, and 6 .
- Biological Profiling : Test analogs against target panels (e.g., cancer cell lines, microbial strains) to identify critical functional groups .
- Computational Modeling : Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
